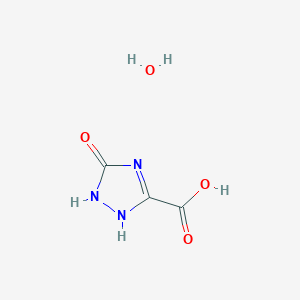
5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylic acid;hydrate” is known as 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate. This compound has a molecular formula of C3H3N3O3•H2O and a molecular weight of 147.09. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary information held by manufacturers and researchers.
Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The methods involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives .
Scientific Research Applications
5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Medicine: It is explored for potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid
- 4,5-Dihydro-1H-[1,2,4]triazole-3-carboxylic acid
- 1,2,4-Triazole-3-carboxylic acid
Comparison: Compared to similar compounds, 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate has unique properties due to the presence of the hydrate form. This can influence its solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3.H2O/c7-2(8)1-4-3(9)6-5-1;/h(H,7,8)(H2,4,5,6,9);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUXPAMLNKWLPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NN1)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)NN1)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B7826902.png)



![tert-butyl 4-[[1-(hydroxyamino)-2-methylpropylidene]carbamoyl]piperidine-1-carboxylate](/img/structure/B7826912.png)
![2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethylazanium;hydrogen sulfate](/img/structure/B7826918.png)
![3-[(2-Pyrrolidin-1-ium-1-ylacetyl)amino]benzoate](/img/structure/B7826926.png)
![[4-(pyridin-3-yloxy)benzyl]amine dihydrochloride](/img/structure/B7826944.png)


